molecular formula C11H10N2O4 B14266843 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide CAS No. 189336-99-0

2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide

Cat. No.: B14266843
CAS No.: 189336-99-0
M. Wt: 234.21 g/mol
InChI Key: YROACZFIVLKNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is an organic compound with the molecular formula C11H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-oxobutanamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
  • 2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid

Uniqueness

2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

189336-99-0

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-[(2-nitrophenyl)methylidene]-3-oxobutanamide

InChI

InChI=1S/C11H10N2O4/c1-7(14)9(11(12)15)6-8-4-2-3-5-10(8)13(16)17/h2-6H,1H3,(H2,12,15)

InChI Key

YROACZFIVLKNPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.